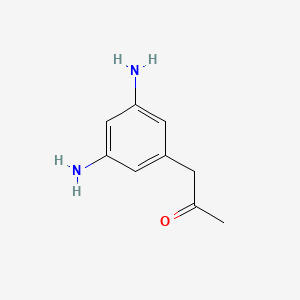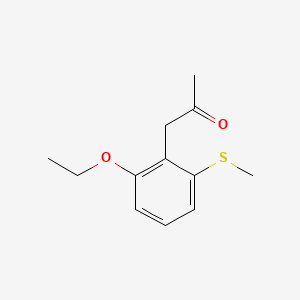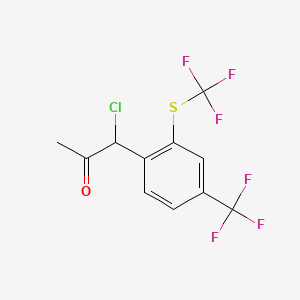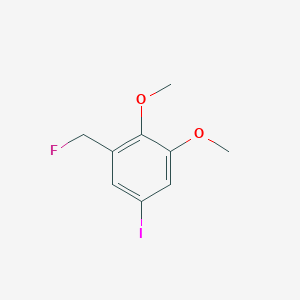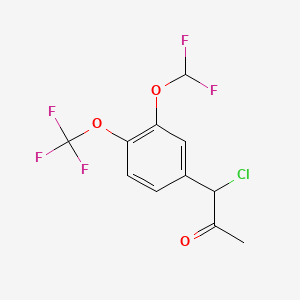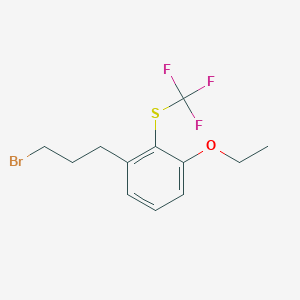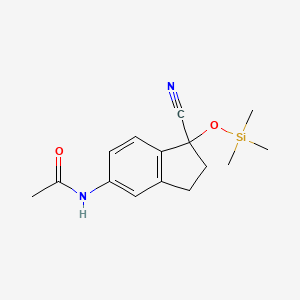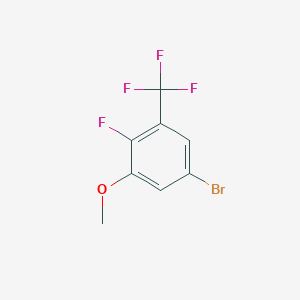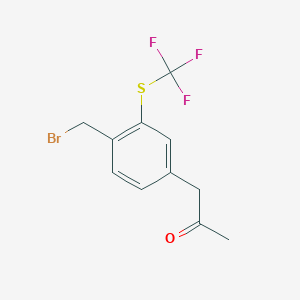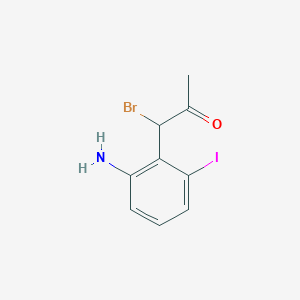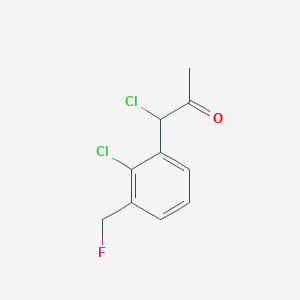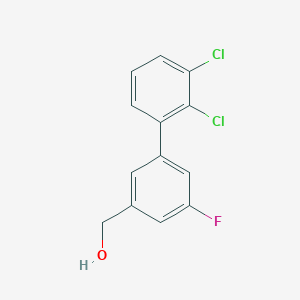
(2',3'-Dichloro-5-fluoro-biphenyl-3-yl)-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2’,3’-Dichloro-5-fluoro-biphenyl-3-yl)-methanol is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The addition of chlorine and fluorine atoms, as well as a methanol group, can significantly alter the chemical and physical properties of the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2’,3’-Dichloro-5-fluoro-biphenyl-3-yl)-methanol typically involves the following steps:
Halogenation: Introduction of chlorine and fluorine atoms to the biphenyl structure.
Methanol Addition: Addition of a methanol group to the biphenyl structure.
Common reagents used in these reactions include halogenating agents such as chlorine gas or fluorine gas, and methanol. The reactions are typically carried out under controlled conditions to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of (2’,3’-Dichloro-5-fluoro-biphenyl-3-yl)-methanol may involve large-scale halogenation and methanol addition processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2’,3’-Dichloro-5-fluoro-biphenyl-3-yl)-methanol can undergo various chemical reactions, including:
Oxidation: Conversion of the methanol group to a carboxylic acid or aldehyde.
Reduction: Reduction of the halogen atoms to hydrogen.
Substitution: Replacement of the halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group may yield a carboxylic acid, while reduction of the halogen atoms may yield a biphenyl derivative without halogens.
Applications De Recherche Scientifique
(2’,3’-Dichloro-5-fluoro-biphenyl-3-yl)-methanol has various applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2’,3’-Dichloro-5-fluoro-biphenyl-3-yl)-methanol involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling.
DNA Interaction: Intercalation into DNA, affecting gene expression and replication.
Comparaison Avec Des Composés Similaires
(2’,3’-Dichloro-5-fluoro-biphenyl-3-yl)-methanol can be compared with other biphenyl derivatives, such as:
(2’,3’-Dichloro-biphenyl-3-yl)-methanol: Lacks the fluorine atom, which may affect its chemical properties and reactivity.
(2’,3’-Dichloro-5-fluoro-biphenyl): Lacks the methanol group, which may affect its solubility and biological activity.
(2’,3’-Dichloro-5-fluoro-biphenyl-3-yl)-ethanol: Has an ethanol group instead of a methanol group, which may affect its reactivity and interactions with biological molecules.
The uniqueness of (2’,3’-Dichloro-5-fluoro-biphenyl-3-yl)-methanol lies in its specific substitution pattern, which can influence its chemical and physical properties, making it of particular interest in various fields of research.
Propriétés
Formule moléculaire |
C13H9Cl2FO |
|---|---|
Poids moléculaire |
271.11 g/mol |
Nom IUPAC |
[3-(2,3-dichlorophenyl)-5-fluorophenyl]methanol |
InChI |
InChI=1S/C13H9Cl2FO/c14-12-3-1-2-11(13(12)15)9-4-8(7-17)5-10(16)6-9/h1-6,17H,7H2 |
Clé InChI |
MYNRMKHBCILZTD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=CC(=C2)CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


